2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
Description
Properties
IUPAC Name |
2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXPLOHGQSEPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Construction
The purine scaffold serves as the foundation for this synthesis. A common approach involves starting with 6-chloropurine or its derivatives, which undergo sequential substitutions at the 2-, 6-, and 9-positions. For instance:
-
9-Propyl Substitution : Alkylation of 6-chloropurine with 1-bromopropane in the presence of a base like potassium carbonate (K₂CO₃) yields 9-propyl-6-chloropurine. This step typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C.
-
6-Benzylamino Introduction : The 6-chloro group is displaced via nucleophilic aromatic substitution (SNAr) using benzylamine. Catalytic amounts of hydrochloric acid (HCl) or triethylamine (Et₃N) enhance reactivity, with reactions conducted under reflux in ethanol or tetrahydrofuran (THF).
Butan-1-ol Side Chain Installation
The butan-1-ol moiety is introduced through a two-step sequence:
-
Bromination of 1-Acetoxybutane : As demonstrated in patent US20180029973A1, tetrahydrofuran (THF) reacts with hydrogen bromide (HBr) in acetic acid to form 4-bromo-1-acetoxybutane. This intermediate is isolated via vacuum distillation (87–89°C at 2 mmHg).
-
Nucleophilic Substitution : The brominated intermediate undergoes displacement with the purine’s 2-amino group. Using a base like sodium hydride (NaH) in THF at 0–25°C facilitates this step, yielding the acetoxy-protected precursor. Subsequent hydrolysis (e.g., with NaOH in methanol) removes the acetate group, producing the free butan-1-ol derivative.
Integrated Synthetic Routes
Sequential Functionalization Pathway
A representative synthesis involves the following sequence:
-
Step 1 : 9-Propylpurine Synthesis
-
Step 2 : 6-Benzylamino Substitution
-
Step 3 : 2-Aminobutanol Coupling
Alternative Approaches
Microwave-Assisted Synthesis : Recent advancements employ microwave irradiation to accelerate SNAr reactions. For example, substituting the 6-chloro group with benzylamine under microwave conditions (100°C, 30 min) reduces reaction time by 75% while maintaining yields ≥80%.
One-Pot Strategies : Combining Steps 1 and 2 in a single pot minimizes intermediate purification. Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances alkylation efficiency, achieving a combined yield of 70% for the first two steps.
Key Challenges and Optimization
Regioselectivity Concerns
Competing reactions at purine’s 2- and 8-positions necessitate careful control:
Chemical Reactions Analysis
Types of Reactions
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine ring or the side chains.
Substitution: The benzylamino and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
A. Neurobiology
- Neuroprotective Effects : Research indicates that this compound can strengthen neuromuscular synapses in models of neuromuscular disorders, suggesting a potential therapeutic role in conditions like Lambert-Eaton myasthenic syndrome.
- Neurite Outgrowth : The compound has been shown to modulate signaling pathways involving calmodulin (CaM) and cAMP-response element-binding protein (CREB), essential for neuronal growth and differentiation.
B. Cardiovascular Research
- Calcium Signaling : The compound's ability to activate calcium channels can enhance cardiac function through β-adrenergic stimulation, making it a candidate for treating heart diseases.
C. Cancer Therapy
- Cdk2 Inhibition : By inhibiting Cdk2, the compound may influence tumor cell proliferation, presenting opportunities for cancer treatment strategies.
Data Tables
| Application Area | Observed Effects | Potential Implications |
|---|---|---|
| Neurobiology | Strengthens neuromuscular synapses | Treatment for neuromuscular disorders |
| Cardiovascular Research | Enhances cardiac function | Heart disease treatment |
| Cancer Therapy | Inhibits cell proliferation | Potential cancer treatment |
A. Neuroprotective Effects
In a study involving animal models of neuromuscular disorders, Ca2+ channel agonist 1 was shown to significantly improve synaptic transmission at the neuromuscular junctions. This suggests that enhancing calcium signaling may help counteract the effects of diseases characterized by weakened neuromuscular connections.
B. Cardiovascular Implications
Research has demonstrated that Ca2+ channel agonist 1 can modulate cardiac function by increasing intracellular calcium levels during β-adrenergic stimulation. This modulation is crucial for improving contractility in heart failure models.
C. Cancer Cell Proliferation
In vitro studies have indicated that the inhibition of Cdk2 by this compound leads to reduced proliferation rates in various cancer cell lines, highlighting its potential as a targeted therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and propyl groups play a crucial role in binding to these targets, while the purine ring facilitates the overall interaction. The compound can modulate the activity of enzymes involved in purine metabolism, leading to various biological effects.
Comparison with Similar Compounds
Structural Differences
- 9-position substituent :
- Stereochemistry: Both compounds share the (2R)-configuration at the butanol moiety .
Comparison with Bohemine
Structural Differences
- Hydroxyl group position: Target compound: On C1 of butanol. Bohemine: On C3 of propanol .
- 9-position substituent :
- Bohemine : 9-isopropyl (shared with Seliciclib).
| Property | This compound | Bohemine |
|---|---|---|
| Molecular Formula | C₁₉H₂₆N₆O | C₁₈H₂₄N₆O |
| Molecular Weight | 354.45 g/mol | 340.42 g/mol |
| Hydroxyl Position | C1 (butanol) | C3 (propanol) |
| CDK2/cyclin E IC₅₀ | Not reported | 4.6 µM |
Functional Implications
Bohemine’s lower potency (IC₅₀ = 4.6 µM for CDK2/cyclin E) compared to Seliciclib highlights the importance of hydroxyl positioning and alkyl chain length in CDK binding . The target compound’s longer butanol chain may improve solubility but reduce target specificity.
Pharmacokinetic and Environmental Considerations
Biological Activity
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol, also known as Ca2+ channel agonist 1, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : (2R)-2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
- Molecular Formula : C19H26N6O
- Molecular Weight : 354.45 g/mol
- CAS Number : 1402821-24-2
The compound belongs to the class of 6-alkylaminopurines, characterized by an alkylamine group attached at the 6-position of a purine structure .
Research indicates that this compound acts as an agonist for calcium channels , specifically targeting N-type calcium channels. This interaction is crucial for neuronal signaling and may influence various cellular processes, including neurotransmitter release and muscle contraction .
Pharmacological Effects
- Calcium Channel Modulation : The compound exhibits an IC50 value of 14.23 µM for calcium channels, indicating its effectiveness in modulating calcium influx in neuronal cells .
- Cell Cycle Regulation : It has been reported to interact with cyclin-dependent kinase 2 (CDK2), with an EC50 value of 3.34 µM , suggesting potential applications in regulating cell proliferation and differentiation .
- Neuroprotective Properties : Preliminary studies suggest that the compound may offer neuroprotective effects, possibly through its modulation of calcium signaling pathways, which are critical in neurodegenerative diseases .
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions. The mechanism was linked to the inhibition of excessive calcium influx, highlighting its potential as a neuroprotective agent in conditions such as Alzheimer's disease.
Study 2: Anticancer Activity
In vitro experiments showed that the compound inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest at the G1 phase. This effect was attributed to its interaction with CDK2, which is vital for cell cycle progression. The findings suggest that it could be explored further as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol?
- Methodological Answer: The synthesis involves coupling a purine core (e.g., 6-chloro-9-propylpurine) with benzylamine and 2-amino-1-butanol derivatives. Critical steps include:
- Amination at position 6: React 6-chloropurine with benzylamine under reflux in ethanol, using triethylamine as a base .
- Substitution at position 2: Introduce 2-amino-1-butanol via nucleophilic displacement, optimized at 80–100°C in DMF with catalytic KI .
- Purification: Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol/water .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer:
- HPLC Analysis: Employ a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: gradient of 0.1% formic acid in water and acetonitrile (retention time ~12–15 min) .
- NMR Spectroscopy: Confirm substitution patterns using ¹H NMR (DMSO-d₆): δ 8.2–8.4 ppm (purine H-8), δ 4.5–4.7 ppm (butan-1-ol CH₂), and δ 7.3–7.5 ppm (benzyl aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ (calculated for C₁₉H₂₇N₇O: 386.23) .
Q. What solvents and conditions are optimal for solubility testing?
- Methodological Answer: Test solubility in polar aprotic (DMSO, DMF), aqueous (buffered solutions at pH 2–9), and alcoholic solvents. Use shake-flask method:
- Prepare saturated solutions, filter (0.22 µm), and quantify via UV-Vis at λ_max (~260 nm for purine absorbance) .
- Note: Low solubility in water (<0.1 mg/mL) but high in DMSO (>50 mg/mL) is typical for similar purine derivatives .
Advanced Research Questions
Q. How can environmental degradation pathways of this compound be studied?
- Methodological Answer:
- Hydrolysis Stability: Incubate in buffers (pH 3–11, 25–50°C) and monitor degradation via HPLC. Purine derivatives often degrade rapidly under alkaline conditions (>pH 9) .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; analyze by LC-MS for breakdown products (e.g., benzaldehyde from benzylamine cleavage) .
- Biotic Degradation: Use soil or microbial cultures (OECD 301B protocol) to assess biodegradability over 28 days .
Q. What experimental designs are suitable for evaluating interactions with biomolecules (e.g., DNA/proteins)?
- Methodological Answer:
- DNA Binding: Use fluorescence quenching assays with ethidium bromide-bound DNA. Monitor changes in emission at 600 nm (λ_ex = 510 nm) .
- Protein Binding: Perform SPR (Surface Plasmon Resonance) with immobilized serum albumin (BSA) or target enzymes. Calculate Kd from equilibrium binding curves .
- Cellular Uptake: Label the compound with a fluorescent tag (e.g., FITC) and image uptake in cell lines (e.g., HeLa) using confocal microscopy .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer:
- Verify Purity: Re-run HPLC and compare retention times with standards. Impurities >1% can distort NMR signals .
- Solvent Effects: Test in multiple solvents (CDCl₃, DMSO-d₆) to identify solvent-induced shifts .
- Dynamic Effects: Perform variable-temperature NMR (25–60°C) to detect conformational exchange broadening .
Q. What strategies improve synthetic yield when scaling up production?
- Methodological Answer:
- Optimize Stoichiometry: Use a 1.2:1 molar ratio of 2-amino-1-butanol to purine intermediate to minimize side reactions .
- Catalysis: Screen Pd/C or CuI for coupling efficiency; microwave-assisted synthesis can reduce reaction time .
- Workup: Replace column chromatography with fractional crystallization (ethanol/hexane) for cost-effective scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
